Antimalarial Potency: Betulafolientriol Oxide vs. Salvigenin Against Chloroquine-Resistant Plasmodium falciparum
In a bioassay-guided fractionation study of Salvia radula extracts, betulafolientriol oxide demonstrated approximately 5-fold greater antimalarial potency than the co-isolated flavonoid salvigenin against the chloroquine-resistant Plasmodium falciparum FCR-3 strain [1]. The IC50 of betulafolientriol oxide was 4.9–4.95 μg/mL compared to 24.6 μg/mL for salvigenin, establishing a clear potency hierarchy within the same plant fraction .
| Evidence Dimension | Antimalarial IC50 against chloroquine-resistant P. falciparum FCR-3 |
|---|---|
| Target Compound Data | Betulafolientriol oxide: IC50 = 4.9–4.95 μg/mL |
| Comparator Or Baseline | Salvigenin: IC50 = 24.6 μg/mL |
| Quantified Difference | Betulafolientriol oxide is ~5.0-fold more potent (IC50 ratio = 0.20) |
| Conditions | In vitro P. falciparum FCR-3 strain; [3H]-hypoxanthine incorporation assay |
Why This Matters
Procurement specialists screening for antimalarial leads should prioritize betulafolientriol oxide over salvigenin based on this 5-fold potency advantage in a validated chloroquine-resistant strain model.
- [1] Antimalarial and anticancer activities of selected South African Salvia species and isolated compounds from S. radula. South African Journal of Botany, 2008, 74(2), 238-243. DOI: 10.1016/j.sajb.2007.10.001. View Source
